5-Amino-7,8-difluoro-2-methylquinazoline
Description
5-Amino-7,8-difluoro-2-methylquinazoline is a fluorinated quinazoline derivative characterized by a quinazoline core substituted with amino (-NH₂), difluoro (-F₂), and methyl (-CH₃) groups at positions 5, 7/8, and 2, respectively. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Fluorination and alkylation at specific positions are common strategies to enhance pharmacological properties such as metabolic stability, solubility, and target affinity .
Properties
Molecular Formula |
C9H7F2N3 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
7,8-difluoro-2-methylquinazolin-5-amine |
InChI |
InChI=1S/C9H7F2N3/c1-4-13-3-5-7(12)2-6(10)8(11)9(5)14-4/h2-3H,12H2,1H3 |
InChI Key |
XAYCIPWAKYKHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=CC(=C(C2=N1)F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Fluorine vs. Chlorine : The 7,8-difluoro substitution in the target compound may improve metabolic stability compared to chlorinated analogs like Imp. H(EP), as fluorine is less prone to enzymatic oxidation .
- Amino Group: The 5-NH₂ group in the target compound provides hydrogen-bonding capability, a feature absent in Imp.
- Aromaticity : Imidazo[4,5-g]quinazolines exhibit extended conjugation, which may increase DNA-binding affinity but reduce solubility compared to the simpler difluoro-methylquinazoline structure .
Pharmacokinetic and Toxicity Profiles
While direct data for 5-Amino-7,8-difluoro-2-methylquinazoline are unavailable, insights can be extrapolated from related compounds:
- Toxicity : Fluorinated quinazolines generally exhibit lower cytotoxicity than chlorinated derivatives (e.g., Imp. H(EP)), as seen in studies of fluorodeoxycytidine (dFdC) vs. ara-C .
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